

#### BPR1K871 for AML and solid tumor research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BPR1K871 |           |
| Cat. No.:            | B1149925 | Get Quote |

An In-Depth Technical Guide to **BPR1K871** for AML and Solid Tumor Research

## **Executive Summary**

**BPR1K871** (also known as DBPR114) is a potent, quinazoline-based, multi-kinase inhibitor demonstrating significant therapeutic potential for Acute Myeloid Leukemia (AML) and various solid tumors.[1][2][3] Developed as a dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Aurora Kinases A and B (AURKA/B), **BPR1K871** has shown nanomolar efficacy in both enzymatic and cellular assays.[1][4] Its mechanism extends beyond FLT3 and AURK, targeting a range of other therapeutically relevant kinases, thereby positioning it as a promising multi-targeted agent to overcome resistance mechanisms.[1][3]

This document provides a comprehensive technical overview of **BPR1K871**, summarizing key preclinical data, detailing experimental methodologies, and visualizing its mechanism of action. It is intended for researchers, scientists, and drug development professionals engaged in oncology research.

#### Introduction to BPR1K871

**BPR1K871** emerged from structure-activity relationship (SAR) studies aimed at optimizing a quinazoline scaffold for dual FLT3 and AURKA inhibition.[1][2] Both FLT3 and Aurora kinases are critical targets in oncology. FLT3, a receptor tyrosine kinase, is frequently mutated in AML (e.g., FLT3-ITD), leading to uncontrolled cell proliferation.[3] Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers, making them an attractive therapeutic target.[3][4] By simultaneously targeting these pathways, **BPR1K871** offers a strategy to combat FLT3-dependent and independent cancer growth, potentially overcoming



resistance to more selective FLT3 inhibitors.[3] Preclinical studies have demonstrated its efficacy in AML and solid tumor models, leading to its selection as a development candidate and its approval as an Investigational New Drug (IND) for Phase I testing by the US FDA.[1][4]

#### **Mechanism of Action**

**BPR1K871** functions as an ATP-competitive inhibitor that potently blocks the kinase activity of FLT3 and Aurora Kinases. Functional studies confirmed that **BPR1K871** inhibits the autophosphorylation of FLT3 at tyrosine 591 (pFLT3 Y591) and Aurora A at threonine 288 (pAURKA T288) in a dose-dependent manner within cancer cells.[3]

A broader kinase screen using KINOMEScan technology revealed that at a concentration of 1000 nM, **BPR1K871** inhibits 77 therapeutically important kinases by over 65%, underscoring its multi-kinase inhibitor profile.[1][4] This profile includes potent inhibition of other cancerassociated kinases such as KIT and RET and their mutant forms.[5]





Click to download full resolution via product page

BPR1K871 dual inhibition of FLT3 and Aurora kinase pathways.

# Data Presentation In Vitro Enzymatic Inhibition

**BPR1K871** demonstrates potent inhibition of its primary kinase targets in purified enzyme assays.



| Kinase Target                       | IC50 (nM) |  |  |
|-------------------------------------|-----------|--|--|
| FLT3                                | 19        |  |  |
| AURKA                               | 22        |  |  |
| AURKB                               | 13        |  |  |
| Data sourced from references[1][4]. |           |  |  |

## In Vitro Anti-proliferative Activity

The compound shows strong anti-proliferative effects in various cancer cell lines, particularly those dependent on FLT3 signaling.

| Cell Line                              | Cancer Type                 | FLT3 Status | EC50 (nM)    |
|----------------------------------------|-----------------------------|-------------|--------------|
| MOLM-13                                | Acute Myeloid<br>Leukemia   | ITD Mutant  | ~5           |
| MV4-11                                 | Acute Myeloid<br>Leukemia   | ITD Mutant  | ~5           |
| COLO205                                | Colorectal Carcinoma        | Wild Type   | < 100        |
| Mia-PaCa2                              | Pancreatic Carcinoma        | Wild Type   | < 100        |
| U937                                   | Histiocytic Lymphoma (AML)  | Negative    | Low μM range |
| K562                                   | Chronic Myeloid<br>Leukemia | Negative    | Low μM range |
| KM12                                   | Colon Carcinoma             | Wild Type   | > 10,000     |
| Data sourced from references[1][3][6]. |                             |             |              |

## In Vivo Efficacy in Xenograft Models

**BPR1K871** has exhibited significant tumor growth inhibition in multiple mouse xenograft models following intravenous administration.[1]



| Xenograft Model                     | Cancer Type               | Dosing (IV) | Outcome                      |
|-------------------------------------|---------------------------|-------------|------------------------------|
| MOLM-13                             | Acute Myeloid<br>Leukemia | 1-10 mg/kg  | Significant tumor inhibition |
| MV4-11                              | Acute Myeloid<br>Leukemia | 1-10 mg/kg  | Significant tumor inhibition |
| COLO205                             | Colorectal Carcinoma      | 3-20 mg/kg  | Significant tumor inhibition |
| Mia-PaCa2                           | Pancreatic Carcinoma      | 3-20 mg/kg  | Significant tumor inhibition |
| Data sourced from references[1][3]. |                           |             |                              |

# **Experimental Protocols**

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe the core experimental protocols used in the evaluation of **BPR1K871**.



Click to download full resolution via product page

Preclinical evaluation workflow for BPR1K871.

### **Cell Viability (MTS) Assay**

This assay measures the anti-proliferative activity of the compound.



- Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Compound Treatment: Treat cells with a serial dilution of BPR1K871 (or DMSO as a vehicle control) for 72 hours.
- MTS Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol (e.g., Promega).[1]
- Incubation: Incubate the plates for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[1]
- Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the EC<sub>50</sub> value (the concentration that causes 50% reduction in cell viability) using non-linear regression analysis with software such as GraphPad Prism.[1]

#### **Western Blot Analysis for Target Modulation**

This protocol is used to confirm that **BPR1K871** inhibits the phosphorylation of its target kinases within the cell.

- Cell Treatment: Culture MV4-11 cells and treat them with varying concentrations of BPR1K871 for a specified time (e.g., 2 hours).[3]
- Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to prepare total cell lysates.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel via electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
- Immunoblotting:



- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane overnight at 4°C with primary antibodies specific for pFLT3
   (Tyr591), pAURKA (Thr288), total FLT3, total AURKA, and a loading control (e.g., β-actin).
- Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The reduction in the phosphorylated protein signal relative to the total protein indicates target inhibition.[3]

#### **Animal Xenograft Studies**

These studies assess the in vivo anti-tumor efficacy of **BPR1K871**.

- Animal Model: Use immunodeficient mice (e.g., nude mice).
- Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MOLM-13, MV4-11, COLO205, or Mia-PaCa2) into the flank of each mouse.[1]
- Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>). Randomize mice into vehicle control and treatment groups.
- Drug Administration: Prepare the hydrochloride salt of BPR1K871 in a suitable vehicle.
   Administer the compound intravenously (IV) according to a predetermined schedule and dose (e.g., 1-20 mg/kg, on days 1-5 and 8-12).[1][3]
- Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
   Monitor the animals for any signs of toxicity.
- Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors.
   Compare the tumor growth in the treatment groups to the vehicle control group to determine the extent of tumor growth inhibition.





Click to download full resolution via product page

Rationale for developing **BPR1K871** as a multi-kinase inhibitor.

#### **Conclusion and Future Directions**

**BPR1K871** is a well-characterized multi-kinase inhibitor with a compelling preclinical profile for the treatment of AML and solid tumors.[1][2] Its dual-targeting strategy against FLT3 and Aurora kinases provides a strong rationale for its efficacy, particularly in overcoming resistance to single-target agents. The potent in vitro and in vivo activity, combined with a well-defined mechanism of action, supports its ongoing clinical development.[1][4]

Future research should focus on identifying predictive biomarkers for patient stratification, exploring rational combination therapies to further enhance efficacy, and completing Phase I



clinical trials to establish its safety, tolerability, and pharmacokinetic profile in humans. The multi-kinase nature of **BPR1K871** suggests its potential application could be broad, warranting further investigation across a wider range of malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [BPR1K871 for AML and solid tumor research].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1149925#bpr1k871-for-aml-and-solid-tumor-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com